Methyl 5-cyclopropyl-2,4-dioxopentanoate
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Overview
Description
Methyl 5-cyclopropyl-2,4-dioxopentanoate is an organic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . It is characterized by the presence of a cyclopropyl group attached to a dioxopentanoate moiety, making it a unique structure in organic chemistry.
Mechanism of Action
Biochemical Pathways
The presence of a cyclopropyl group in its structure suggests that it may be involved in cyclopropane biosynthesis . This process involves the formation of cyclopropane rings, which are common structural motifs in many natural products and are often essential for biological activity .
Pharmacokinetics
Its molecular weight (18419) suggests that it may have good bioavailability, as compounds with molecular weights below 500 are generally well-absorbed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-cyclopropyl-2,4-dioxopentanoate typically involves the Claisen condensation of an appropriate methyl ketone with oxalic acid dialkyl esters in the presence of sodium alkoxides . The reaction is then acidified with dilute acid to yield the desired compound in excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-cyclopropyl-2,4-dioxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 5-cyclopropyl-2,4-dioxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Methyl 2,4-dioxopentanoate: Lacks the cyclopropyl group, making it less sterically hindered.
Ethyl 5-cyclopropyl-2,4-dioxopentanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness: Methyl 5-cyclopropyl-2,4-dioxopentanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying steric effects in chemical reactions and interactions .
Properties
IUPAC Name |
methyl 5-cyclopropyl-2,4-dioxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-9(12)8(11)5-7(10)4-6-2-3-6/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWLUPRKQXYDCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)CC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375261-17-7 |
Source
|
Record name | methyl 5-cyclopropyl-2,4-dioxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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